3-Amino-1H-pyrrole-2-carbonitrile

Catalog No.
S15835785
CAS No.
M.F
C5H5N3
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1H-pyrrole-2-carbonitrile

Product Name

3-Amino-1H-pyrrole-2-carbonitrile

IUPAC Name

3-amino-1H-pyrrole-2-carbonitrile

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C5H5N3/c6-3-5-4(7)1-2-8-5/h1-2,8H,7H2

InChI Key

JJGJCRMPYWIBIT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1N)C#N

3-Amino-1H-pyrrole-2-carbonitrile is a heterocyclic compound characterized by a pyrrole ring with an amino group and a cyano group attached to it. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both the amino and cyano groups contributes to its reactivity and potential utility in various

, including:

  • Nucleophilic Substitution: The cyano group can be substituted with various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The cyano group may undergo reduction to form corresponding amines or aldehydes when treated with reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amines, enabling further functionalization.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 3-amino-1H-pyrrole-2-carbonitrile has been investigated in various studies. It exhibits:

  • Antimicrobial Properties: Compounds derived from pyrroles, including this one, have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity: Some studies suggest that derivatives of 3-amino-1H-pyrrole-2-carbonitrile may possess anticancer properties, possibly due to their ability to interact with biological targets involved in cell proliferation and apoptosis.

These activities make this compound an interesting subject for further pharmacological research.

Several methods have been developed for synthesizing 3-amino-1H-pyrrole-2-carbonitrile:

  • Cyclization of Amino Acids: This method involves cyclizing an appropriate amino acid derivative with a carbonitrile precursor under acidic or basic conditions.
  • Reactions of Pyrrole Derivatives: Starting from substituted pyrroles, the introduction of an amino group can be achieved through nucleophilic substitution or electrophilic amination techniques.
  • Multi-step Synthesis: A more complex approach may involve several steps, including nitration followed by substitution reactions to introduce the amino and cyano groups sequentially.

These methods allow for the production of this compound with varying degrees of purity and yield.

3-Amino-1H-pyrrole-2-carbonitrile has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it can serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Organic Synthesis: Its reactive functional groups make it useful as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound offers numerous avenues for exploration in both medicinal chemistry and materials science.

Recent studies have focused on the interaction of 3-amino-1H-pyrrole-2-carbonitrile with various biological targets. For instance:

  • Binding Studies: Computational modeling has been used to predict how this compound interacts with proteins involved in disease pathways, such as viral proteins.
  • In Vitro Testing: Laboratory experiments have evaluated its efficacy against specific pathogens or cancer cell lines, providing insights into its potential therapeutic uses.

These studies are crucial for understanding how this compound can be utilized in drug development.

Several compounds share structural similarities with 3-amino-1H-pyrrole-2-carbonitrile. Notable examples include:

Compound NameStructure TypeUnique Features
1-Amino-2-cyano-pyrrolePyrrole derivativeExhibits different reactivity patterns due to the position of functional groups.
3-AminopyrrolePyrrole derivativeLacks the cyano group but shares similar biological activities.
4-AminopyrrolePyrrole derivativeDifferent substitution pattern leading to distinct properties.
5-AminopyrrolidinePyrrolidine derivativeShows enhanced stability compared to pyrroles.

These compounds illustrate the diversity within the pyrrole family while highlighting the unique characteristics of 3-amino-1H-pyrrole-2-carbonitrile due to its specific functional groups and positions.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

107.048347172 g/mol

Monoisotopic Mass

107.048347172 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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